molecular formula C6H4BrN3 B1290993 2-Amino-5-bromonicotinonitrile CAS No. 709652-82-4

2-Amino-5-bromonicotinonitrile

Cat. No.: B1290993
CAS No.: 709652-82-4
M. Wt: 198.02 g/mol
InChI Key: UJKZMLZIIIGCMI-UHFFFAOYSA-N
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Description

2-Amino-5-bromonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a bromine atom at the 5-position on the pyridine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Amino-5-bromonicotinonitrile is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The safety information pictograms associated with this compound are GHS05 and GHS06 . The hazard statements are H301 - H315 - H318 - H335 . The precautionary statements are P261 - P280 - P301 + P310 - P305 + P351 + P338 .

Preparation Methods

2-Amino-5-bromonicotinonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 2-aminonicotinonitrile. In this method, 2-aminonicotinonitrile is dissolved in acetic acid, and sodium carbonate is added. Bromine is then added dropwise to the mixture, which is stirred at room temperature for 18 hours . The resulting product is this compound.

Chemical Reactions Analysis

2-Amino-5-bromonicotinonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-amino-5-bromonicotinonitrile involves its interaction with specific molecular targets. The amino and bromine groups on the pyridine ring allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors .

Comparison with Similar Compounds

2-Amino-5-bromonicotinonitrile can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-5-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKZMLZIIIGCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640090
Record name 2-Amino-5-bromopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709652-82-4
Record name 2-Amino-5-bromopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromopyridine-3-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of commercially available 2-amino-3-cyanopyridine (15 g, 126 mmol) in ethanol (250 mL) at 0° C. was dropwise added bromine (6.7 mL, 130 mmol) and the mixture was stirred at 0° C. for 2 h, then at 23° C. for 16 h. The solvent was totally evaporated, water (200 mL) was added, then sat. NaHCO3-solution until neutral. Extracted with AcOEt (3×300 mL), the organic layer was dried over Na2SO4, filtered and totally evaporated. The residue was triturated with ether to give the title compound as a light yellow solid (23.5 g, 94%). MS (ISP) 198.1 [(M+H)+], 200.2 [(M+2+H)+].
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15 g
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6.7 mL
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250 mL
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94%

Synthesis routes and methods II

Procedure details

2-aminopyridine-3-carbonitrile 1 (0.56 g, 4.6 mmol) was dissolved in 10 mL HOAC, to which one equivalent of Na2CO3 was added. Then, 1.1 equivalent of Br2 was added dropwise and reaction mixture was stirred at room temperature for 30 minutes. Orange precipitation was formed and filtered off to obtain the desired compound 2 in quantitative yield. The compound was carried on without further purification.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Bromine (1.1 mL, 21 mmol) in AcOH (3 mL) was added dropwise to a solution of 2-amino-nicotinonitrile (1.00 g, 8.4 mmol) in AcOH (20 mL) at 10° C. The orange mixture was stirred for 22 hours at ambient temperature then diluted with ether (100 mL). The resultant precipitated salt was filtered, washed with ether and dried on air. The precipitate was suspended in water (100 mL), neutralized with 1N NaOH, filtered, washed with water and dried on air to give 1.29 g (78%) title compound. 1H NMR (300 MHz, DMSO-d6) δ 8.27 (d, J=2.5 Hz, 1H), 8.14 (d, J=2.5 Hz, 1H), 7.13 (s, br, 2H). MS (ESI) m/e: 197.9655 (M+H)+.
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1.1 mL
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1 g
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3 mL
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20 mL
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100 mL
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Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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